![molecular formula C11H6ClN3OS B3106713 N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide CAS No. 159978-26-4](/img/structure/B3106713.png)
N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide
Overview
Description
N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide is a chemical compound with the CAS number 159978-26-4 . It is used for pharmaceutical testing and is considered a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .Scientific Research Applications
Chemical Synthesis and Modification
Research in the field of chemical synthesis has explored the preparation of various isothiazolone derivatives, including compounds related to N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide. For example, studies have focused on synthesizing new 2‐methylisothiazolones through cyclization and deacylation reactions, highlighting the methodological advancements in creating isothiazolone compounds with potential microbicidal effects (Nadel & Pálinkás, 2000). Further research has developed methods for the synthesis of N-substituted isothiazol-3(2H)-ones, demonstrating the versatility of isothiazolone derivatives in chemical synthesis (Hamilakis, Kontonassios, & Tsolomitis, 2002).
Biological Activity and Applications
Isothiazolone derivatives have been examined for their biological activities, including antimicrobial and antifungal properties. For instance, the chemical reactivity and potential biocidal applications of isothiazolone compounds have been studied, highlighting their interactions with biological molecules and their potential as antimicrobial agents (Collier et al., 1990). Additionally, research has explored the synthesis and bioactivity of novel benzo[d]isothiazol-3(2H)-ones, further emphasizing the antimicrobial potential of isothiazolone derivatives (Wang et al., 2012).
Molecular Assembly and Properties
Studies on benzenecarboxamide derivatives, such as the molecular assembly and ferroelectric response of compounds bearing multiple −CONHC14H29 chains, provide insights into the structural and functional properties of these molecules, which may inform their scientific applications in materials science and nanotechnology (Shishido et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-4-cyano-1,2-thiazol-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-9-8(6-13)11(17-15-9)14-10(16)7-4-2-1-3-5-7/h1-5H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCVDNWWWKMRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=NS2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256836 | |
Record name | N-(3-Chloro-4-cyano-5-isothiazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159978-26-4 | |
Record name | N-(3-Chloro-4-cyano-5-isothiazolyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159978-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-cyano-5-isothiazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.